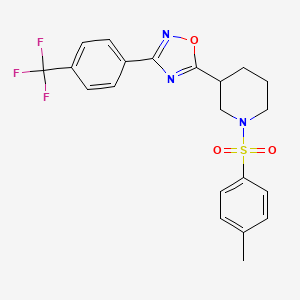

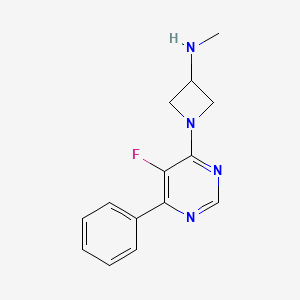

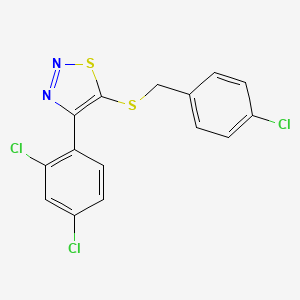

![molecular formula C15H15N3O2S B2996530 N-(2-(咪唑并[2,1-b]噻唑-6-基)乙基)-4-甲氧基苯甲酰胺 CAS No. 868980-44-3](/img/structure/B2996530.png)

N-(2-(咪唑并[2,1-b]噻唑-6-基)乙基)-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide” is a compound that has been studied for its potential biological activities . It is characterized by the presence of an imidazo[2,1-b]thiazole moiety .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The general approach involves several steps including halogenation, cyclization, hydrolysis, condensation, and further cyclization . The yield of the final product can vary, but a yield of 62% has been reported for a similar compound .Molecular Structure Analysis

The molecular structure of “N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide” can be analyzed using techniques such as 1H-NMR and 13C-NMR . For instance, the 1H-NMR spectrum of a similar compound in DMSO-d6 showed signals corresponding to the imidazole and thiazole hydrogens, as well as the aromatic and methoxy hydrogens .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide” can be inferred from spectroscopic data. For instance, the 1H-NMR and 13C-NMR spectra provide information about the chemical environment of the hydrogens and carbons in the molecule .科学研究应用

受体成像放射性标记N-(2-(咪唑并[2,1-b]噻唑-6-基)乙基)-4-甲氧基苯甲酰胺衍生物已对其在放射性标记和成像应用中的潜力进行了探索,特别关注于血管紧张素 II、AT1 受体成像。例如,[11C]L-159,884 是一种与目标化学结构密切相关的化合物,被开发为非肽类放射性标记血管紧张素 II 拮抗剂,用于 AT1 受体成像。这一开发突出了此类化合物在诊断成像和受体定位研究中的应用 (Hamill 等人,1996)。

抗菌活性已合成并测试了包含咪唑并[2,1-b]噻唑结构的化合物(例如 N-(2-(咪唑并[2,1-b]噻唑-6-基)乙基)-4-甲氧基苯甲酰胺)的抗菌特性。研究发现,这些化合物对多种细菌和真菌物种表现出中等活性,表明它们在开发新型抗菌剂中具有潜在用途 (Vinusha 等人,2015)。

合成和生物活性已探索了具有咪唑并[2,1-b]噻唑部分的新型化合物(例如 N-(2-(咪唑并[2,1-b]噻唑-6-基)乙基)-4-甲氧基苯甲酰胺)的合成,用于各种生物活性,包括抗溃疡特性。这些研究强调了此类化合物在药物化学中开发具有特定生物活性的新治疗剂的潜力 (Starrett 等人,1989)。

催化应用包括源自咪唑并[2,1-b]噻唑的 N-杂环卡宾在内的 N-杂环卡宾已证明在各种化学反应中(例如酯交换和酰化)作为催化剂的效率。这些应用突出了咪唑并[2,1-b]噻唑衍生物在合成化学中的多功能性,为催化过程提供了新的途径 (Grasa 等人,2003)。

细胞毒活性对 N-(2-(咪唑并[2,1-b]噻唑-6-基)乙基)-4-甲氧基苯甲酰胺衍生物的研究还深入探讨了它们对各种癌细胞系的细胞毒活性。这些研究提供了此类化合物在癌症研究中的潜力的见解,为开发新型抗癌剂提供了基础 (Ding 等人,2012)。

未来方向

The future directions for the study of “N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide” could involve further exploration of its biological activities. For instance, it could be tested against a wider range of cancer cell lines . Additionally, modifications could be made to its structure to enhance its biological activity .

作用机制

Target of Action

Compounds bearing imidazo[2,1-b]thiazole scaffolds have been found to exhibit a broad spectrum of pharmacological activities . They have been associated with antifungal, antibacterial, anti-inflammatory, and antihypertensive properties, as well as being used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Compounds bearing imidazo[2,1-b]thiazole scaffolds have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazoles, which are part of the compound’s structure, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

One compound bearing an imidazo[2,1-b]thiazole scaffold showed potential inhibitory activity against the mda-mb-231 cell line .

Action Environment

The synthesis of similar compounds has been performed under relatively mild conditions , and the use of green solvents has been highlighted in the synthesis of related compounds .

生化分析

Biochemical Properties

It has been found to have significant interactions with various enzymes and proteins .

Cellular Effects

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide has been shown to have effects on various types of cells. For instance, it has demonstrated inhibitory activity against certain cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide can vary with different dosages in animal models. Some studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could potentially influence its localization or accumulation .

Subcellular Localization

The subcellular localization of N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide is not well known. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-20-13-4-2-11(3-5-13)14(19)16-7-6-12-10-18-8-9-21-15(18)17-12/h2-5,8-10H,6-7H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNUQGIPSYNVFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

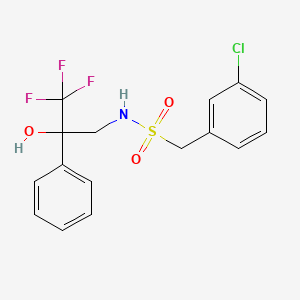

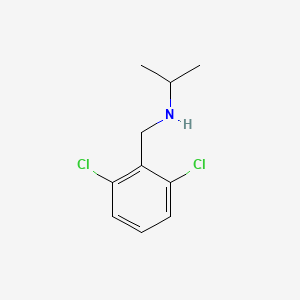

![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride](/img/structure/B2996451.png)

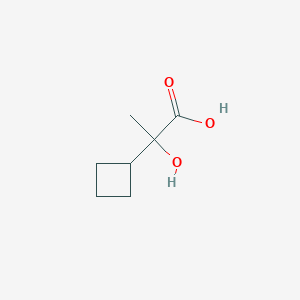

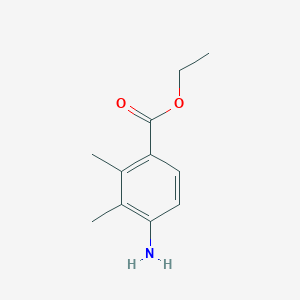

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2996453.png)

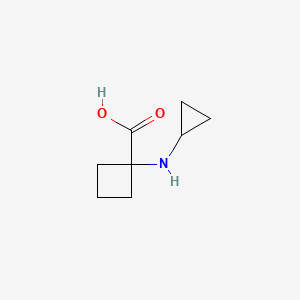

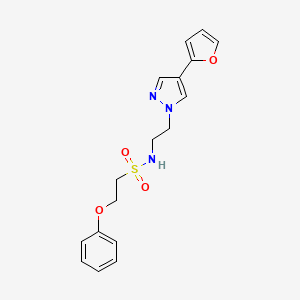

![4-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2996454.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2996459.png)

![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2996466.png)